molecular formula C25H29ClN6O B1672175 Irbesartan hydrochloride CAS No. 329055-23-4

Irbesartan hydrochloride

Numéro de catalogue: B1672175
Numéro CAS: 329055-23-4
Poids moléculaire: 465 g/mol
Clé InChI: ZUYFSRQJPNUOQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Irbesartan, also known as BMS-186295, is an angiotensin II receptor antagonist used mainly for the treatment of hypertension. It selectively and competitively blocks the binding of angiotensin II to the angiotensin I receptor. Angiotensin II stimulates aldosterone synthesis and secretion by adrenal cortex, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle.

Applications De Recherche Scientifique

Irbesartan/hydrochlorothiazide is a combination medication primarily used to treat hypertension (high blood pressure) . It may be prescribed when a single medication isn't enough to control blood pressure . It can be used alone or with other medications .

Uses of Irbesartan Hydrochloride

This compound is an angiotensin II receptor blocker (ARB) used to treat hypertension and diabetic nephropathy . It may be used in combination with hydrochlorothiazide for patients who are not well controlled on either medication alone .

Mechanism of Action

Irbesartan blocks angiotensin II receptors, preventing angiotensin II from constricting blood vessels . This helps the blood vessels relax and allows blood to flow more easily, thus lowering blood pressure . Hydrochlorothiazide, a diuretic, increases urine production, helping the body get rid of extra salt and water .

Dosage and Administration

Irbesartan/hydrochlorothiazide is available in oral tablet form in strengths of 150 mg/12.5 mg and 300 mg/12.5 mg .

Storage

Irbesartan/hydrochlorothiazide should be stored at room temperature, between 68°F to 77°F (20°C to 25°C), in a cool, dry place .

Clinical Trials and Studies

Irbesartan has been shown to be effective as an antihypertensive drug in patients with mild-to-moderate hypertension, including those with diabetes, obesity, or renal issues .

Efficacy

Clinical trials have demonstrated the antihypertensive efficacy of irbesartan . Irbesartan in monotherapy has been shown to be more effective than a placebo in lowering both systolic and diastolic blood pressure . The blood pressure effect typically manifests within two weeks of starting treatment, with maximum reduction achieved after 2–6 weeks .

Combination Therapy

The combination of irbesartan and hydrochlorothiazide has been found to be more effective than either drug alone . In a study of patients with mild-to-moderate hypertension, irbesartan 75 mg or 150 mg + hydrochlorothiazide 12.5 mg reduced blood pressure more effectively than placebo or either drug alone .

Renoprotective Effects

Irbesartan has demonstrated renoprotective effects in both early and late stages of renal disease in type 2 diabetics . The IRMA 2 trial showed that irbesartan 300 mg once daily significantly reduced the risk of progression to overt nephropathy in patients with early-stage renal damage .

Additional Benefits

Beyond its blood pressure-lowering effects, irbesartan may reduce left ventricular hypertrophy, favor right atrial remodeling in atrial fibrillation, and increase the likelihood of maintenance of sinus rhythm after cardioversion in atrial fibrillation . Irbesartan has also demonstrated beneficial effects on inflammatory markers of atherosclerosis and endothelial function .

Tolerability and Safety

Irbesartan is generally well-tolerated, with a side effect profile similar to that of a placebo . This contributes to a high adherence rate to the drug .

Data Table of Clinical Trials

StudyParticipants (n)DesignResults
INCLUSIVE844Prospective, open-label, single-arm studySubstantial reductions in systolic blood pressure (-23.0 ± 13.3 mmHg, P < 0.001) between baseline and week 18, with 75% of patients attaining systolic blood pressure goals
IRMA 2590Compared irbesartan 150 and 300 mg once daily and placeboOvert nephropathy was reached by significantly fewer recipients of irbesartan 300 mg once daily compared with placebo (unadjusted hazards ratio for diabetic nephropathy 0.3, 95% confidence interval [CI] 0.14–0.61, P < 0.001)
4 × 4 Placebo-Controlled Study683Randomized to one of 16 different double-blind combinations of irbesartan (0–300 mg once daily) and hydrochlorothiazide (0–25 mg once daily)At week 8, mean changes from baseline in trough blood pressure and total responder rates increased in a dose-dependent manner in both the single therapy and combination therapy groups. Combination therapy was more effective than either drug alone
Studies in Mild-to-Moderate HypertensionN/ATwo placebo-controlled studiesIrbesartan 75 mg or 150 mg + hydrochlorothiazide 12.5 mg reduced blood pressure more effectively than placebo or either drug alone in both seated trough blood pressure and 24-hour ambulatory blood pressure. Irbesartan 150 mg + hydro-chlorothiazide 12.5 mg once daily resulted in reductions of 4–7/2–4 mmHg

Case Studies

Propriétés

Numéro CAS

329055-23-4

Formule moléculaire

C25H29ClN6O

Poids moléculaire

465 g/mol

Nom IUPAC

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride

InChI

InChI=1S/C25H28N6O.ClH/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23;/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30);1H

Clé InChI

ZUYFSRQJPNUOQU-UHFFFAOYSA-N

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl

SMILES canonique

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl

Apparence

Solid powder

Key on ui other cas no.

329055-23-4

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Irbesartan HCl;  Irbesartan hydrochloride;  Irbesartan, Avapro, Aprovel, Karvea, BMS-186295;  BMS 186295;  BMS186295; 

Origine du produit

United States

Synthesis routes and methods

Procedure details

A synthetic one-pot process as provided by the present invention preferably involves the preparation of 2n-butyl-3-[2′(triphenyl methyl tetrazol-5yl)-biphenyl-4-yl-methyl]-1,3-diazaspiro[4,4]non-1-en-4-one hydrochloride of formula (IV) as shown above by the reaction of 5-(4′-bromomethyl biphenyl-2-yl)-1-trityl-1H-tetrazole of formula (III) and 2n-butyl-1,3-diazaspiro[4,4]-non-1-en-4-one of formula (II) as the HCl in presence of a base, with a phase transfer catalyst, in the presence of a hydrocarbon solvent, preferably toluene, optionally in presence of water as a second phase of the one-pot reaction system. The condensation of intermediate compounds of formulae (II) and (III) is preferably carried out at a temperature from about 20° C. to about 95° C., preferably at about 85° C. The reaction is allowed to proceed for a time that the skilled artisan will know to adjust according to the reaction temperature. For example, when the reaction temperature is about 90° C., a reaction time of between about 1 and 2 hours is usually sufficient. The reaction can be easily monitored using Thin Layer Chromatography. After reaction completion, the reaction is cooled to about 25° C. and the aqueous layer, if present, is separated, the reaction mass is washed with water and the layers are separated. A suitable acid, such as HCl (4N) is added to the reaction mass and stirred at about 55° C. for 40 minutes to 1 hour. The reaction can again be easily monitored by Thin Layer Chromatography and after reaction completion, the product can be filtered. Upon filtration, the product is washed with water and dried to yield irbesartan hydrochloride in hydrated form.
Name
2n-butyl-3-[2′(triphenyl methyl tetrazol-5yl)-biphenyl-4-yl-methyl]-1,3-diazaspiro[4,4]non-1-en-4-one hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irbesartan hydrochloride
Reactant of Route 2
Irbesartan hydrochloride
Reactant of Route 3
Reactant of Route 3
Irbesartan hydrochloride
Reactant of Route 4
Irbesartan hydrochloride
Reactant of Route 5
Reactant of Route 5
Irbesartan hydrochloride
Reactant of Route 6
Irbesartan hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.